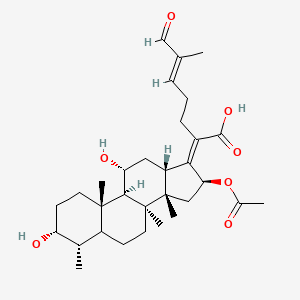

27-Oxo-fusidicAcid

Description

Contextualization of 27-Oxo-fusidic Acid within the Fusidic Acid Metabolic Pathway

27-Oxo-fusidic Acid is a recognized metabolite of fusidic acid. chemicalbook.comchemicalbook.com The metabolic transformation of fusidic acid in the body is a key area of study, as it influences the drug's efficacy and clearance. The liver is the primary site of fusidic acid metabolism. nih.govoup.com

The formation of 27-Oxo-fusidic Acid involves the oxidation of the C-27 position on the fusidic acid molecule. vulcanchem.com This chemical modification is a natural consequence of the body's efforts to metabolize and excrete the parent compound. vulcanchem.com Beyond its role as a metabolite, 27-Oxo-fusidic Acid is also classified as an impurity in pharmaceutical preparations of fusidic acid, designated as "Fusidic Acid EP Impurity F". chemicalbook.comvulcanchem.com This dual identity places the compound at the intersection of pharmacokinetics and pharmaceutical quality control.

The oxidation at the C-27 position can also be achieved through microbial transformation. Studies using the fungus Cunninghamella echinulata have demonstrated its ability to hydroxylate fusidic acid at the C-27 position, which can then be further oxidized to form other derivatives. mdpi.comcjnmcpu.comnih.gov

Academic Research Landscape of Fusidic Acid Derivatives and Metabolites

The unique scaffold of fusidic acid has made it an attractive starting point for the development of new antibacterial agents. mdpi.com Researchers are actively exploring the synthesis and biological activities of various fusidic acid derivatives to enhance potency, broaden the spectrum of activity, and overcome resistance. mdpi.comnih.gov

The study of fusidic acid metabolites, including 27-Oxo-fusidic Acid, is integral to this research. Understanding how structural modifications, such as the introduction of a keto group at the C-27 position, affect antibacterial activity is crucial. vulcanchem.com While 27-Oxo-fusidic Acid retains the ability to inhibit protein synthesis by targeting EF-G, its potency may differ from the parent compound. vulcanchem.com

Research has shown that modifications at various positions on the fusidic acid molecule can significantly impact its biological activity. researchgate.net For instance, some studies have indicated that hydroxylation at the C-27 position can lead to a decrease in antibacterial activity. researchgate.net This highlights the importance of the specific chemical groups at different locations on the fusidane core for its interaction with the bacterial target. researchgate.net The ongoing investigation into these structure-activity relationships (SAR) is essential for the rational design of new and improved fusidane-based antibiotics. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C31H46O7 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(E,2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |

InChI |

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1 |

InChI Key |

OZMOUWFCJHVIQT-WAPPFHEHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@@H]2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C)C)O |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways Involving Fusidic Acid and Its Metabolites

Fungal Origin and Primary Biosynthetic Pathways of Fusidic Acid

Fusidic acid is a natural product first isolated from the fungus Fusidium coccineum. nih.govwikipedia.org It is a tetracyclic triterpenoid (B12794562) belonging to the fusidane class of antibiotics. wikipedia.orgcjnmcpu.comoup.com The biosynthesis of fusidic acid originates from (3S)-2,3-oxidosqualene, a common precursor for many steroidal compounds. cjnmcpu.comresearchgate.net The biosynthetic pathway involves a series of enzymatic reactions, including cyclization and subsequent modifications by enzymes such as cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases. researchgate.netoup.comresearchgate.net The core fusidane skeleton is formed through the action of an oxidosqualene cyclase. researchgate.netresearchgate.net Subsequent tailoring reactions, including oxidations at various positions on the steroid backbone, contribute to the final structure of fusidic acid. cjnmcpu.comresearchgate.net The genes responsible for fusidic acid biosynthesis are organized in a gene cluster, which has been identified and characterized. oup.comresearchgate.netresearchgate.net

Microbial Biotransformation of Fusidic Acid to Oxidized Metabolites

Fusidic acid can be structurally modified by various microorganisms through biotransformation processes. nih.govresearchgate.net These transformations often involve oxidation reactions that introduce hydroxyl groups or further oxidize existing functionalities. nih.govcjnmcpu.comresearchgate.net Microbial models are frequently used to mimic mammalian metabolism and to produce novel derivatives of bioactive compounds. nih.govscispace.com

Role of Specific Fungal Strains in Site-Specific Oxidation (e.g., Cunninghamella echinulata for C-27 Oxidation)

The fungus Cunninghamella echinulata has been extensively studied for its ability to metabolize fusidic acid. nih.govresearchgate.netnih.govacgpubs.orgacgpubs.orgresearchgate.netx-mol.comacgpubs.org This filamentous fungus is known for its proficiency in carrying out phase-1 mammalian-like metabolic reactions, including hydroxylations. nih.gov When incubated with fusidic acid, C. echinulata has been shown to produce several oxidized metabolites. nih.govresearchgate.netnih.gov A key transformation is the oxidation of the side chain of fusidic acid, particularly at the C-27 position. nih.govcjnmcpu.comresearchgate.netacgpubs.org This specific hydroxylation leads to the formation of 27-hydroxyfusidic acid, a direct precursor to 27-oxo-fusidic acid. nih.govcjnmcpu.comacgpubs.org The regioselectivity of this oxidation highlights the specific enzymatic machinery present in C. echinulata. nih.govresearchgate.net

Enzymatic Systems Implicated in Microbial Oxidation (e.g., Cytochrome P450)

The oxidative transformations of fusidic acid in microorganisms are primarily catalyzed by cytochrome P450 (CYP450) monooxygenases. researchgate.netoup.comresearchgate.netscispace.comnih.govwindows.netsemanticscholar.org These heme-containing enzymes are crucial for the metabolism of a wide range of compounds, including xenobiotics and natural products. researchgate.netscispace.comwindows.net In the context of fusidic acid metabolism, CYP450 enzymes are responsible for the hydroxylation reactions observed in fungi like Cunninghamella echinulata. nih.govresearchgate.net The involvement of CYP450 systems in the oxidation of the fusidic acid side chain is a key step in the formation of metabolites like 27-hydroxyfusidic acid. nih.govresearchgate.net The efficiency of these enzymatic systems can be influenced by factors such as the availability of electron donors and the specific P450 isoforms present in the microorganism. researchgate.net

Formation of 27-Oxo-fusidic Acid Precursors (e.g., 27-Hydroxyfusidic Acid)

The biotransformation of fusidic acid by Cunninghamella echinulata yields several oxidized products, with 27-hydroxyfusidic acid being a significant metabolite. nih.govcjnmcpu.comacgpubs.org This compound is formed through the direct hydroxylation of the C-27 methyl group of the fusidic acid side chain. nih.gov The structure of 27-hydroxyfusidic acid has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry. nih.govacgpubs.org The formation of 27-hydroxyfusidic acid is a critical step, as it serves as the immediate precursor for the subsequent oxidation to 27-oxo-fusidic acid. Further oxidation of the C-27 hydroxyl group would lead to the corresponding aldehyde (27-oxo-fusidic acid) and potentially to a carboxylic acid derivative. nih.gov

Structure Activity Relationship Sar Studies of Fusidane Derivatives Focusing on the C 27 Position

Structural Requirements for Elongation Factor G Binding and Inhibition

Fusidic acid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It achieves this by binding to Elongation Factor G (EF-G) on the ribosome, which stalls the translocation step of polypeptide chain elongation. mdpi.comfigshare.com This interaction prevents the release of EF-G from the ribosome, effectively halting protein synthesis. mdpi.com The precise orientation and interaction of the fusidic acid molecule within the EF-G binding pocket are crucial for its inhibitory action.

Influence of C-27 Oxidation on Fusidic Acid's Antimicrobial Spectrum and Potency

Oxidation of the C-27 methyl group to a hydroxymethyl group, forming 27-hydroxyfusidic acid, or further to an aldehyde or carboxylic acid, has a profound impact on the antimicrobial properties of fusidic acid.

Research has demonstrated that functionalization at the C-27 position, particularly hydroxylation, leads to a significant reduction or complete loss of antibacterial activity. nih.gov Microbial biotransformation of fusidic acid by organisms such as Cunninghamella echinulata has been shown to produce 27-hydroxyfusidic acid. dntb.gov.uadntb.gov.ua Subsequent testing of these metabolites revealed a marked decrease in their antimicrobial potency compared to the parent fusidic acid. This suggests that the small, nonpolar methyl group at C-27 is important for maintaining the antibacterial efficacy of fusidic acid.

| Compound | Modification | Reported Antimicrobial Activity |

|---|---|---|

| Fusidic Acid | Unmodified | Potent activity against Gram-positive bacteria |

| 27-Hydroxyfusidic Acid | Hydroxylation at C-27 | Lower activity compared to fusidic acid. dntb.gov.ua |

The orientation of the side chain of fusidic acid is critical for its biological activity. researchgate.net There is limited conformational space available for the side chain to adopt while maintaining effective binding to EF-G. mdpi.com The introduction of a larger and more polar functional group at C-27, such as a hydroxyl or oxo group, would likely alter the preferred conformation of the side chain. This change in three-dimensional structure could lead to steric clashes or unfavorable interactions within the EF-G binding site, thereby reducing binding affinity and inhibitory activity. While specific stereochemical studies on 27-oxo-fusidic acid are not extensively detailed in the available literature, the general principles of conformational restriction of the side chain strongly suggest that such a modification would be detrimental to its antibacterial properties.

Modifications at Other Key Positions (e.g., C-3, C-21) and Their Collective Impact on Biological Activity

The structure-activity relationship of fusidic acid is not solely dependent on the C-27 position. Modifications at other key sites, such as the C-3 hydroxyl group and the C-21 carboxylic acid, have been shown to be critical for antibacterial activity. mdpi.com Esterification or amidation of the C-21 carboxylic acid generally leads to a significant loss of activity, highlighting the importance of the free carboxylate for interaction with the target. nih.govnih.gov Similarly, modifications to the C-3 hydroxyl group can also negatively impact potency. mdpi.com

When considering the collective impact of modifications, any alteration at C-27 would be compounded by changes at these other critical positions. For instance, a derivative that is esterified at C-21 and oxidized at C-27 would be expected to have profoundly diminished or no antibacterial activity. This underscores the highly specific structural requirements for fusidic acid's interaction with its molecular target.

Computational Approaches in SAR Elucidation and Predictive Modeling (e.g., Molecular Docking, Pharmacophore Models, QSAR)

Computational methods have become invaluable tools in understanding the structure-activity relationships of fusidic acid and its derivatives.

Molecular Docking: These studies have been used to simulate the binding of fusidic acid analogs within the EF-G binding pocket. mdpi.comsemanticscholar.org Such models can predict how modifications, including those at the C-27 position, might alter the binding orientation and interaction energies. For a hypothetical molecule like 27-oxo-fusidic acid, docking studies could provide insights into potential steric hindrances or altered hydrogen bonding patterns that would explain a loss of activity.

Pharmacophore Models: Pharmacophore modeling identifies the key chemical features (e.g., hydrophobic centers, hydrogen bond acceptors/donors) necessary for biological activity. semanticscholar.org A pharmacophore model for fusidic acid derivatives would likely highlight the importance of the hydrophobic nature of the side chain in the vicinity of C-27. The introduction of a polar oxo group at this position would not fit the established pharmacophore, predicting reduced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical properties of a series of compounds with their biological activities. figshare.com While specific QSAR models that heavily feature C-27 modifications are not widely reported, a comprehensive QSAR study of fusidane derivatives would likely identify descriptors related to the size, polarity, and hydrogen bonding capacity of the C-27 substituent as being significant for predicting antimicrobial potency. These models can be instrumental in designing novel derivatives with potentially improved properties.

Mechanisms of Resistance to Fusidic Acid: Molecular and Cellular Basis

Chromosomal Mutations Leading to Altered Elongation Factor G (EF-G)

The primary target of fusidic acid is the elongation factor G (EF-G), a crucial protein in bacterial protein synthesis. Mutations in the chromosomal gene fusA, which encodes EF-G, can prevent the antibiotic from binding effectively, leading to resistance. brieflands.comtaylorandfrancis.com This is a common cause of high-level resistance to fusidic acid. oup.com

Mutations within the fusA gene are a primary driver of high-level resistance to fusidic acid. oup.com These point mutations result in amino acid substitutions in the EF-G protein, which reduces its affinity for fusidic acid. taylorandfrancis.com The mutations are most frequently found in domain III of the EF-G protein, but have also been identified in domains I and V. nih.govbrieflands.comnih.gov Certain substitutions, such as L461K and H457Y, have been associated with high levels of resistance, with Minimum Inhibitory Concentrations (MICs) often exceeding 64 µg/ml. researchgate.net While these mutations confer resistance, they can sometimes come at a fitness cost to the bacterium, although compensatory mutations can later offset this. nih.govtaylorandfrancis.com A subset of fusA mutations, particularly in domain V, can lead to a small-colony variant (SCV) phenotype, characterized by slow growth. nih.govbrieflands.comnih.gov

Table 1: Examples of fusA Gene Mutations and Their Effect on Fusidic Acid Resistance

| Amino Acid Substitution | Location in EF-G | Associated Resistance Level | Reference |

|---|---|---|---|

| L461K | Domain III | High (MIC ≥256 µg/ml) | researchgate.net |

| H457Y | Domain III | High (MIC = 128 µg/ml) | researchgate.net |

| H457Q | Domain III | High (MIC = 64 µg/ml) | jmilabs.comresearchgate.net |

| M453I | Domain III | Elevated MIC | jmilabs.com |

| R76C | Domain I | Not specified | nih.gov |

| E444K / E444V | Domain III | Not specified | nih.gov |

A less common mechanism of resistance involves mutations in the rplF gene, which encodes the ribosomal protein L6. nih.gov This resistance class is termed FusE. brieflands.comuu.se Ribosomal protein L6 is located at the interaction site for EF-G on the ribosome. brieflands.comuu.se Alterations in this protein are thought to be a secondary site of action for fusidic acid and can confer resistance. jmilabs.comoup.com These rplF mutations are often associated with the SCV phenotype and may lead to auxotrophy for substances like hemin (B1673052) or menadione. brieflands.com Strains with FusE mutations typically exhibit MIC values in the range of 4–32 μg/mL. oup.com

Acquired Resistance Mechanisms: Plasmid-Mediated Resistance Genes

Bacteria can also acquire resistance to fusidic acid through horizontal gene transfer of specific resistance genes. These genes are often located on mobile genetic elements like plasmids and transposons. oup.comnivel.nl

The most prevalent acquired resistance mechanisms involve a family of proteins that protect EF-G from fusidic acid. nih.gov The genes encoding these proteins—fusB, fusC, and fusD—are typically transferable and confer low-level resistance. brieflands.comoup.com

FusB: This is the most studied of the protective proteins. The fusB gene was originally found on the plasmid pUB101 and can also be located on transposon-like elements or within pathogenicity islands. nih.govbrieflands.comnih.gov It is frequently found in both S. aureus and coagulase-negative staphylococci. nih.govasm.org

FusC: This gene is a homolog of fusB and is also a significant cause of acquired resistance. asm.org It is often found on the chromosome and is prevalent in fusidic acid-resistant S. aureus isolates that lack fusB or fusA mutations. brieflands.comnivel.nlasm.org

FusD: This gene is responsible for the intrinsic resistance to fusidic acid observed in the species Staphylococcus saprophyticus. oup.comasm.org

These protective proteins bind to EF-G, preventing fusidic acid from locking it onto the ribosome. uu.seasm.org

Table 2: Plasmid-Mediated Fusidic Acid Resistance Genes

| Gene | Mechanism | Resistance Level | Common Location | Reference |

|---|---|---|---|---|

| fusB | Protects EF-G from fusidic acid binding | Low (MIC ≤ 32 µg/ml) | Plasmids, Transposons | jmilabs.comnih.govbrieflands.com |

| fusC | Protects EF-G from fusidic acid binding | Low (MIC 8-16 µg/ml) | Chromosome, Plasmids | nih.govnivel.nlasm.org |

Recent structural studies using cryo-electron microscopy have elucidated the mechanism by which FusB rescues ribosomes stalled by fusidic acid. repec.orgnih.govresearchgate.net When fusidic acid traps EF-G on the ribosome after GTP hydrolysis, FusB binds directly to this stalled EF-G-ribosome complex. repec.orgbiorxiv.org This binding induces significant conformational changes in EF-G, which disrupts its critical interactions with the ribosome, mRNA, and tRNA. repec.orgnih.gov The ultimate result is the dissociation of the EF-G/fusidic acid complex from the ribosome, allowing protein synthesis to resume. repec.orgresearchgate.net This intricate rescue mechanism involves specific interactions of FusB with both EF-G and the ribosome itself, representing a sophisticated factor-assisted protection system. uu.serepec.org

Efflux Pump Systems and Altered Drug Permeability (as a Resistance Mechanism)

Efflux pumps are transmembrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. biotechnologia-journal.org This mechanism contributes to resistance against a wide range of antimicrobial agents. In S. aureus, certain efflux pumps have been shown to confer resistance to fusidic acid. For example, the MdeA efflux pump, a member of the Major Facilitator Superfamily (MFS), is associated with increased resistance to fusidic acid, among other compounds. microbialcell.comnih.govopenmicrobiologyjournal.com Overexpression of the mdeA gene can lead to a multidrug-resistant phenotype. openmicrobiologyjournal.com While often contributing to low-level resistance on their own, efflux pumps can work synergistically with other resistance mechanisms, facilitating the development of higher-level resistance. biotechnologia-journal.org

Metabolic Adaptations in Resistant Strains (e.g., Transcriptomic and Metabolomic Profiling)

The emergence of resistance to fusidic acid in bacterial strains, particularly Staphylococcus aureus, is a significant clinical concern. While the primary mechanisms of resistance involve mutations in the fusA gene (encoding the drug's target, elongation factor G) or the acquisition of resistance genes like fusB, recent research has shed light on the complex metabolic adaptations that accompany and potentially compensate for these resistance mechanisms. nih.govresearchgate.net Transcriptomic and metabolomic profiling of fusidic acid-resistant strains have revealed significant shifts in cellular processes, providing a deeper understanding of the fitness costs and compensatory evolution associated with resistance.

Transcriptomic Profiling of a fusA Mutant

A study comparing a fusidic acid-resistant S. aureus mutant (harboring an H457Y mutation in fusA) with its susceptible parent strain revealed substantial changes in gene expression. nih.govnih.gov Despite a slower growth rate, a common fitness cost associated with fusA mutations, the resistant strain exhibited comparable oxygen consumption and carbon dioxide production. nih.govnih.gov

Transcriptomic analysis identified 326 upregulated and 287 downregulated genes in the resistant mutant. nih.govnih.gov A significant portion of these differentially expressed genes belonged to functional categories related to the cell envelope and transport and binding proteins. nih.govnih.gov Notably, genes associated with virulence regulation, such as the agr and kdp systems, and those involved in capsule production were highly upregulated. nih.govnih.gov Furthermore, there was a general upregulation of genes encoding secreted virulence factors and a downregulation of those for adhesion-associated virulence factors. nih.gov

These findings suggest that the resistant strain compensates for the fitness penalty of the fusA mutation by remodeling its virulence machinery and enhancing its capacity for nutrient uptake. nih.govnih.gov

Metabolomic Profiling and Compensatory Mechanisms

Metabolomic analysis of the same fusA mutant strain showed a general increase in the pools of metabolites, particularly amino acids and sugars, compared to the parent strain. nih.govnih.gov This accumulation of metabolites, coupled with the observed slower growth, may be a consequence of impaired protein synthesis due to the altered elongation factor G. nih.gov

In a different context, studies on the biotransformation of fusidic acid by the fungus Cunninghamella echinulata have identified several metabolites, including 27-hydroxyfusidic acid and its subsequent oxidation products. nih.gov While this research focuses on a eukaryotic organism, it highlights the potential for metabolic modification of the fusidic acid molecule itself. The formation of 27-Oxo-fusidic Acid is a result of the oxidation of the side chain of fusidic acid. nih.gov

Interactive Data Table: Gene Expression Changes in a Fusidic Acid-Resistant S. aureus Mutant

Filter by regulation status:

| Gene Category | Regulation Status | Key Findings | Reference |

|---|---|---|---|

| Cell Envelope & Transport/Binding Proteins | Upregulated & Downregulated | Predominant functional categories of differentially expressed genes. | nih.govnih.gov |

| Virulence Regulators (e.g., agr, kdp systems) | Upregulated | Indicates repurposing of virulence machinery. | nih.govnih.gov |

| Capsule Production | Upregulated | Suggests alterations in the cell surface. | nih.govnih.gov |

| Secreted Virulence Factors | Upregulated | Shift in virulence strategy, potentially to increase nutrient acquisition. | nih.gov |

| Adhesion-Associated Virulence Factors | Downregulated | nih.gov |

Interactive Data Table: Metabolite Pool Changes in a Fusidic Acid-Resistant S. aureus Mutant

Filter by metabolite class:

| Metabolite Class | Change in Resistant Strain | Potential Implication | Reference |

|---|---|---|---|

| Amino Acids | Increased | Accumulation may be a byproduct of impaired protein synthesis and part of a compensatory mechanism. | nih.govnih.gov |

| Sugars | Increased | nih.govnih.gov |

Chemical Synthesis and Semi Synthesis of 27 Oxo Fusidic Acid and Its Analogues

Synthetic Strategies for Fusidic Acid and Complex Fusidane Scaffolds

The fusidane scaffold is a tetracyclic triterpenoid (B12794562) structure that presents significant synthetic challenges. frontiersin.org Fusidic acid itself is a natural product isolated from fungi such as Fusidium coccineum and has a unique chair-boat-chair core configuration. frontiersin.orgnih.gov Notable challenges in creating variants through direct modification of the natural product include the presence of several reactive functional groups: an α,β-unsaturated carboxylic acid, a sterically hindered C-11 alcohol, a C-3 alcohol, a C-16 acetate, and an olefinic side chain. nih.gov

The total synthesis of fusidic acid has been a subject of academic interest, with formal total syntheses being reported that establish routes to the complex tetracyclic core. nih.gov These synthetic routes are often lengthy and complex, underscoring the difficulty in producing the fusidane scaffold from simple starting materials. Consequently, semi-synthesis, starting from the naturally produced fusidic acid, is the most common and practical approach for generating derivatives and analogues. frontiersin.org This strategy allows chemists to explore modifications at various sites, including the A- and C-ring alcohols, the carboxylic acid side chain, and the terminal olefin. mdpi.com

Targeted Chemical Derivatization for Oxidized Metabolites (e.g., C-27 Position)

The generation of oxidized metabolites of fusidic acid, such as 27-oxo-fusidic acid, is a key area of research. In mammals, the metabolism of fusidic acid can proceed through oxidation at the C-27 position. researchgate.net Semi-synthetic efforts aim to replicate or divert these metabolic pathways to produce specific derivatives for further study.

Modification of the fusidic acid side chain has been a particular focus. While many derivatives have been synthesized, most have shown reduced antibacterial activity compared to the parent compound. nih.govnih.gov However, these studies are vital for understanding the SAR of the fusidane class. For instance, truncation or microbial oxidation of the C-26 and C-27 methyl groups has been reported. nih.gov The oxidation of the side chain at both C-26 and C-27 has been achieved using microorganisms like Cunninghamella echinulata, leading to various oxidized products. researchgate.netresearchgate.net The antimicrobial activity of these metabolites is sensitive to such changes; oxidation at C-26 to a formyl group diminishes activity, while further oxidation to a carboxylic acid abolishes it completely. researchgate.net Oxygenation at the C-27 position was also found to decrease the antimicrobial activity. researchgate.net

A modular synthetic route, starting from an aldehyde intermediate generated by ozonolysis or oxidative cleavage of the side chain, has been developed to facilitate the rapid creation of diverse side-chain analogues. nih.gov This allows for the systematic exploration of how changes in the side chain's structure affect biological activity.

Methods for Selective Oxidation at Specific Carbon Atoms

Achieving selective oxidation at specific carbon atoms on the complex fusidane scaffold is a significant chemical challenge due to the presence of multiple reactive sites. nih.gov Researchers have explored various reagents and catalytic systems to control the site of oxidation.

For the hydroxyl groups, selective oxidation has been demonstrated. For example, a ruthenium catalyst has been used for the site-selective dehydrogenation of fusidic acid methyl ester, yielding a single ketone derivative at the C-3 position in high yield (97%). escholarship.org This selectivity is attributed to steric factors, with the C-3 alcohol being more accessible than the highly hindered C-11 alcohol. escholarship.org Other reagents, such as Dess-Martin periodinane, have also been employed for selective oxidation, again favoring the more accessible A-ring alcohol over the C-ring alcohol. mdpi.com

Oxidation of the terminal side chain, particularly at the C-26 and C-27 methyl groups, is often achieved through biocatalytic methods, which can offer high selectivity that is difficult to replicate with purely chemical reagents. nih.govresearchgate.net

Synthesis of Conjugates and Pro-drug Forms for Research Applications

To improve the physicochemical or pharmacological properties of fusidic acid, numerous conjugates and pro-drug forms have been synthesized. nih.gov These modifications often target the carboxylic acid at C-21 or the hydroxyl group at C-3. mdpi.commdpi.com The primary goals of these strategies include enhancing water solubility, improving membrane permeability, increasing metabolic stability, or creating targeted delivery systems. nih.govreading.ac.uk

One common approach is the esterification of the C-21 carboxylic acid or the C-3 hydroxyl group. mdpi.commdpi.com A series of C-3 ester derivatives have been synthesized by reacting fusidic acid with various acid anhydrides or acid chlorides to increase lipophilicity, which can improve membrane permeability. mdpi.com Similarly, C-21 ester and amide derivatives have been extensively explored. frontiersin.orgresearchgate.net For example, C-21 amides have been synthesized and evaluated for antituberculosis activity. frontiersin.org

| Derivative Type | Modification Site | Synthetic Approach | Purpose/Finding | Reference |

| Aliphatic/Aromatic Esters | C-3 Hydroxyl | Reaction with acid anhydrides/chlorides | Increase lipophilicity, improve membrane permeability. | mdpi.com |

| Amides (ethanamides, anilides) | C-21 Carboxylic Acid | Amidation reactions | Evaluated for antituberculosis activity. | frontiersin.org |

| Bioisosteres | C-21 Carboxylic Acid | Replacement with various bioisosteres | Improved antiplasmodial activity. | frontiersin.orgrsc.org |

| Glycosylated Analogs | C-3, C-11, C-25 Hydroxyls | Chemical or enzymatic glycosylation | Improve water solubility. | google.com |

| Carbonate-linked Prodrugs | Varied | Conjugation to a trigger molecule | Targeted release in bacterial cytoplasm. | nih.gov |

Biocatalytic Approaches in Producing Fusidane Metabolites and Derivatives

Biocatalysis has emerged as a powerful and sustainable tool for the structural modification of complex natural products like fusidic acid. nih.govnih.govmdpi.com Whole-cell biotransformation and isolated enzyme-catalyzed reactions can achieve high stereo- and regioselectivity that is often difficult to obtain through traditional chemical synthesis. researchgate.net

Fungal biotransformation is particularly effective for producing oxidized fusidane derivatives. The fungus Cunninghamella echinulata has been shown to oxidize the side chain of fusidic acid at the C-26 and C-27 positions. researchgate.netresearchgate.net Another species, Cunninghamella elegans, can hydroxylate fusidic acid at the C-6 and C-7 positions on ring B. researchgate.netresearchgate.net These microbial transformations mimic mammalian metabolism and provide access to various metabolites for biological evaluation. researchgate.net For example, incubation of cephalosporin (B10832234) P1 and isocephalosporin P1 (fusidic acid-related compounds) with Microbacterium oxydans yielded 3-dehydrogenated products. nih.gov

More advanced strategies involve combinatorial biosynthesis. researchgate.net By assembling post-tailoring genes from the biosynthetic pathways of different fusidane-type antibiotics (like helvolic acid, fusidic acid, and cephalosporin P1) into a single host strain, a large number of novel analogues can be generated. researchgate.net This approach has successfully produced dozens of new fusidane derivatives, significantly expanding the chemical diversity of this antibiotic class and providing new insights into their structure-activity relationships. researchgate.net

| Organism/Enzyme | Reaction Type | Modification Site(s) | Product(s) | Reference |

| Cunninghamella echinulata | Oxidation | C-26, C-27 | 26-hydroxy, 27-hydroxy, and other oxidized derivatives | researchgate.netresearchgate.net |

| Cunninghamella elegans | Hydroxylation | C-6, C-7 (Ring B) | 6β-hydroxyfusidic acid, 7β-hydroxyfusidic acid | researchgate.netresearchgate.net |

| Microbacterium oxydans | Dehydrogenation | C-3 | 3-keto-cephalosporin P1, 3-keto-isocephalosporin P1 | nih.gov |

| Combinatorial Biosynthesis | Various (Oxidation, etc.) | Multiple | 54 new fusidane-type analogues | researchgate.net |

Advanced Analytical and Bioanalytical Methodologies in Fusidic Acid Research

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (e.g., 1D/2D NMR, HR-ESI-MS)

Advanced spectroscopic methods are indispensable for the precise structural determination of fusidic acid metabolites and their synthetic derivatives. Techniques such as one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, alongside high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), provide detailed insights into molecular structures.

The biotransformation of fusidic acid by the fungus Cunninghamella echinulata has been shown to yield several metabolites, including 27-hydroxyfusidic acid. mdpi.comnih.gov The structural confirmation of these metabolites relies heavily on spectroscopic analysis.

For instance, the ¹H-NMR spectrum of 27-hydroxyfusidic acid shows a characteristic two-proton singlet at δH 3.9, which corresponds to the CH2-27 group, and the absence of the methyl singlet for Me-27 that is present in the parent fusidic acid molecule. nih.govresearchgate.net In the ¹³C-NMR spectrum, the C-27 signal is deshielded from δC 25.7 in fusidic acid to δC 68.6 in its 27-hydroxylated metabolite, indicating the conversion of a methyl group to a methylene-oxygen group. nih.govresearchgate.net Further confirmation is provided by 2D NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectrum, which shows a correlation between the proton singlet of CH2-27 (δH 3.9) and the carbon signal at δC 68.6. mdpi.comnih.gov

High-resolution mass spectrometry is crucial for determining the elemental composition of these compounds. For example, 27-hydroxyfusidic acid exhibits a potassium adduct ion at m/z 571.3030 in HR-ESI-FTMS, which corresponds to the molecular formula [C₃₁H₄₈O₇ + K]⁺. mdpi.comnih.gov This data confirms the mono-oxygenation of fusidic acid. nih.govresearchgate.net

A novel metabolite, 3-O-formyl-27-hydroxyfusidic acid, was also identified through these techniques when fusidic acid was metabolized by Cunninghamella echinulata. researchgate.netacgpubs.org Its structure was elucidated using 1D and 2D NMR and HRESIMS. acgpubs.orgacgpubs.org

These spectroscopic methods are not only used for identifying metabolites but also for characterizing synthetic derivatives of fusidic acid, ensuring the correct structures have been synthesized. mdpi.comnih.gov

Interactive Data Table: NMR Data for Fusidic Acid and 27-Hydroxyfusidic Acid

Below is a comparison of key NMR shifts for fusidic acid and its 27-hydroxy metabolite.

Chromatographic Separations for Isolation and Purification of Fusidane Compounds from Complex Matrices

Chromatographic techniques are fundamental for the isolation and purification of fusidane compounds, such as 27-Oxo-fusidic acid and its precursors, from complex biological and synthetic mixtures. mdpi.commdpi.com Methods like column chromatography and high-performance liquid chromatography (HPLC) are routinely employed.

The isolation of fusidic acid metabolites from fungal biotransformation broths, for example, involves extraction followed by chromatographic purification. mdpi.com Column chromatography using silica (B1680970) gel is a common first step. mdpi.com The choice of solvent system (eluent) is critical for achieving separation. For instance, a gradient of chloroform (B151607) and methanol (B129727) can be used to separate different fusidic acid derivatives. mdpi.com

Reverse-phase HPLC (RP-HPLC) is a powerful tool for both analytical and preparative separations of fusidane compounds. researchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase for analyzing fusidic acid and its derivatives might consist of a mixture of methanol, acetonitrile, and an acidic aqueous solution. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Thin-layer chromatography (TLC) is also utilized, often for monitoring the progress of reactions and for preliminary separation development. mdpi.comresearchgate.net For example, a mobile phase of n-hexane-ethyl acetate-glacial acetic acid has been used to separate fusidic acid from other components in an ointment. researchgate.net

The purity of the isolated compounds is often assessed by these same chromatographic methods, ensuring that subsequent biological and structural analyses are performed on pure substances.

Interactive Data Table: Chromatographic Methods for Fusidane Compounds

This table summarizes various chromatographic techniques used in the separation and analysis of fusidic acid and its derivatives.

Quantitative Analysis Methods for Research Studies (e.g., LC-MS/MS for Metabolite Profiling)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of fusidic acid and its metabolites in various biological matrices. nih.gov This method is particularly valuable for pharmacokinetic studies and metabolite profiling. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve the analyte of interest from other components. The eluent from the LC system is then introduced into the mass spectrometer. The analyte is ionized, and the precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces matrix interference.

For example, LC-MS/MS has been used to determine the serum concentrations of fusidic acid and its derivatives in pharmacokinetic studies in mice. nih.gov The method involves protein precipitation from the serum, followed by analysis on a QTRAP 5500 LC-MS/MS system. nih.gov Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates.

Metabolomic analysis, which aims to identify and quantify all metabolites in a biological system, also heavily relies on LC-MS/MS. nih.govnih.gov In the context of fusidic acid research, metabolomics can be used to understand the physiological changes in bacteria upon exposure to the antibiotic or to study the metabolic fate of fusidic acid itself. nih.govnih.gov

In Vitro Assays for Mechanistic and Biological Activity Studies

A variety of in vitro assays are employed to evaluate the biological activity and elucidate the mechanism of action of fusidic acid and its derivatives, including 27-Oxo-fusidic acid.

Antimicrobial Susceptibility Testing: The primary biological activity of fusidic acid derivatives is their antibacterial effect. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The activity of 27-hydroxyfusidic acid, a precursor to 27-oxo-fusidic acid, has been shown to be lower than that of fusidic acid against various bacteria. mdpi.comresearchgate.net For example, the MIC of 3-O-formyl-27-hydroxyfusidic acid against Staphylococcus aureus was found to be 1000 µg/mL. acgpubs.org

Killing Kinetic Assays: To understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), killing kinetic assays are performed. nih.govtandfonline.com These studies measure the rate of bacterial killing over time at different concentrations of the compound. nih.govtandfonline.com

Mechanism of Action Studies: Fusidic acid inhibits bacterial protein synthesis by binding to the elongation factor G (EF-G). patsnap.com In vitro protein synthesis assays can be used to confirm whether derivatives retain this mechanism. Structural studies of the interaction between fusidic acid and EF-G can also provide insights for the design of new analogs. nih.gov

Anti-inflammatory Assays: In addition to their antibacterial properties, some fusidic acid derivatives have been evaluated for anti-inflammatory activity. nih.govmdpi.com A common in vitro model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears, where the reduction in edema is measured. nih.govmdpi.com

Interactive Data Table: In Vitro Activity of Fusidic Acid Derivatives

This table provides a summary of the in vitro activities reported for various fusidic acid derivatives.

Future Research Directions and Translational Perspectives for Oxidized Fusidanes

Exploring Novel Biological Targets Beyond Protein Synthesis

Fusidic acid's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G). nih.govtoku-e.com However, recent research into fusidic acid derivatives has revealed a broader spectrum of pharmacological activities, suggesting that oxidized fusidanes like 27-Oxo-fusidic acid may interact with novel biological targets. frontiersin.org

Studies have shown that fusidic acid and its derivatives possess anti-inflammatory, anticancer, antimalarial, and antiviral properties in addition to their antibacterial effects. frontiersin.org For instance, certain derivatives have demonstrated activity against the malaria parasite P. falciparum by targeting its apicoplast and mitochondrial EF-G. frontiersin.org The structural modifications inherent in oxidized fusidanes could modulate these off-target activities, potentially leading to the development of compounds with dual-action capabilities or entirely new therapeutic applications. The introduction of a keto group at the C-27 position, as seen in 27-Oxo-fusidic acid, significantly alters the molecule's chemical properties, which could influence its interaction with various biological macromolecules. vulcanchem.com Further investigation is warranted to screen oxidized fusidanes against a panel of host and pathogen targets to uncover these novel mechanisms.

Design and Synthesis of Derivatives to Overcome Resistance Mechanisms

The clinical utility of fusidic acid is challenged by the emergence of resistance, primarily mediated by FusB family proteins which protect EF-G from the antibiotic's inhibitory effects. mdpi.comnih.gov A key strategy to combat this is the rational design and synthesis of new fusidane derivatives that can either evade these resistance mechanisms or possess an improved resistance profile. nih.gov

Researchers have found that while many modifications to the fusidic acid scaffold result in decreased antibacterial activity, some can maintain or even improve potency and the resistance profile. nih.govmdpi.com For example, one novel analogue demonstrated equivalent potency to fusidic acid against clinical isolates of Staphylococcus aureus and Enterococcus faecium, along with an improved resistance profile and efficacy in a mouse infection model with a fusidic acid-resistant S. aureus strain. nih.govfrontiersin.orgacs.org

Systematic exploration of the fusidic acid structure has shown that modifications at the A- and C-rings and the carboxylic acid side chain can be informative for future drug development. mdpi.com While oxidation of the C-ring alcohol was not well-tolerated in one study, the creation of an oxo-group at other positions, such as C-27, presents a different chemical modification that requires specific evaluation. mdpi.com The goal is to create derivatives that either bind more tightly to EF-G, are not recognized by resistance proteins like FusB, or possess alternative mechanisms of action. findaphd.comukri.org The development of adjuvants to be co-administered with fusidic acid to inhibit resistance mechanisms is also an active area of research. findaphd.comukri.org

Application of Advanced Drug Design Technologies for Fusidane Optimization (e.g., AI-driven design)

Modern drug discovery is increasingly benefiting from advanced computational technologies, including artificial intelligence (AI) and machine learning (ML). nih.gov These tools are being applied to the optimization of the fusidane scaffold to accelerate the design of novel derivatives with enhanced properties. mdpi.com

Molecular Dynamics (MD) Simulations: To understand the molecular-level interactions between fusidic acid derivatives, EF-G, and resistance proteins. This can reveal why certain derivatives are more potent or less susceptible to resistance. mdpi.comscispace.com

Generative Models: Algorithms like generative adversarial networks (GANs) and variational autoencoders (VAEs) can design vast libraries of virtual fusidane derivatives with desired chemical features. nih.govmdpi.com

Predictive Modeling: Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling help to identify the key structural features required for potent antibacterial activity, guiding the synthesis of the most promising candidates. frontiersin.org

Understanding the Biological Role of 27-Oxo-fusidic Acid as an Endogenous Metabolite

27-Oxo-fusidic acid is recognized as a metabolite of fusidic acid. chemicalbook.comchemicalbook.com In mammals, fusidic acid is known to be metabolized through oxidation, including at the C-27 position, and subsequent conjugation. researchgate.netacgpubs.org The biotransformation of fusidic acid can also be studied using microorganisms like Cunninghamella echinulata, which has been shown to produce 27-hydroxyfusidic acid, a direct precursor to 27-Oxo-fusidic acid. researchgate.netnih.gov

Understanding the pharmacokinetics and biological effects of 27-Oxo-fusidic acid is crucial. It is important to determine its concentration in the body after administration of fusidic acid, its own spectrum of activity (antibacterial or otherwise), and its potential interactions with host targets. This knowledge is essential for a complete understanding of fusidic acid's pharmacology and for the design of future fusidane-based drugs with optimized metabolic profiles.

Q & A

Q. How can researchers integrate multi-omics data to elucidate 27-Oxo-fusidic acid’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. untreated bacteria), proteomics (LC-MS/MS for target protein abundance), and metabolomics (NMR-based flux analysis). Use pathway enrichment tools (KEGG, STRING) to identify convergent networks .

Methodological Notes

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use ACS-style tables for spectral data (δ in ppm, J in Hz) .

- Reproducibility : Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with DOI assignments .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific policies on supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.